Home > Products > Screening Compounds P39962 > Ciraparantag acetate
Ciraparantag acetate - 1644388-83-9

Ciraparantag acetate

Catalog Number: EVT-15329005
CAS Number: 1644388-83-9
Molecular Formula: C24H52N12O4
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Ciraparantag acetate involves a process of molecular design that focuses on creating compounds capable of binding to anticoagulants through non-covalent interactions. The specific synthetic pathway includes:

  1. Initial Design: Computational modeling was used to predict potential structures that could effectively bind to unfractionated heparin and direct oral anticoagulants.
  2. Synthesis: Selected candidate structures were synthesized based on their predicted binding affinities. The synthesis process typically involves standard organic chemistry techniques such as condensation reactions, purification through chromatography, and crystallization to obtain the final product.
  3. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Ciraparantag acetate.

The compound's molecular formula is C22H48N12O2C_{22}H_{48}N_{12}O_{2} with a CAS registry number of 1438492-26-2 .

Molecular Structure Analysis

Structure and Data

Ciraparantag acetate has a complex molecular structure characterized by multiple nitrogen atoms, which play a crucial role in its interaction with anticoagulants. The specific arrangement of atoms allows for effective non-covalent binding to target molecules.

  • Molecular Formula: C22H48N12O2C_{22}H_{48}N_{12}O_{2}
  • InChIKey: HRDUUSCYRPOMSO-ROUUACIJSA-N
  • Molecular Weight: Approximately 488.68 g/mol

The structural analysis indicates that Ciraparantag acetate contains functional groups that facilitate its interaction with various anticoagulants, enhancing its efficacy as a reversal agent .

Chemical Reactions Analysis

Reactions and Technical Details

Ciraparantag acetate primarily functions through its ability to bind directly to anticoagulants, effectively neutralizing their activity. Key reactions include:

  1. Binding Mechanism: Ciraparantag binds non-covalently to direct oral anticoagulants (e.g., apixaban, rivaroxaban) through charge-charge interactions and hydrogen bonds.
  2. Reversal Reaction: Upon administration, Ciraparantag competes with the target site of the anticoagulant, leading to the displacement of the drug from its active site and restoring normal coagulation function.

This mechanism has been demonstrated in clinical studies where Ciraparantag successfully reversed the effects of anticoagulants within minutes .

Mechanism of Action

Process and Data

Ciraparantag acts by binding to the active sites of various anticoagulants, including both direct Factor Xa inhibitors and indirect thrombin inhibitors. The mechanism can be summarized as follows:

  1. Rapid Binding: Following intravenous administration, Ciraparantag quickly reaches peak plasma concentrations, binding to circulating anticoagulants.
  2. Displacement: The compound effectively displaces the anticoagulant from its target site, allowing for the restoration of normal clotting pathways.
  3. Short Half-Life: Ciraparantag has a half-life ranging from 12 to 19 minutes, necessitating careful timing in clinical settings for optimal efficacy .

Clinical trials have shown that within one hour of administration, significant reversal of anticoagulation can be achieved in a high percentage of patients treated with apixaban or rivaroxaban .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ciraparantag acetate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Highly soluble in water due to its ionic interactions.
  • Stability: Stable under standard storage conditions but sensitive to extreme pH levels.

These properties are critical for its formulation as an injectable drug used in emergency medical situations .

Applications

Scientific Uses

Ciraparantag acetate is primarily investigated for its use in reversing the effects of anticoagulant medications in clinical settings:

  1. Emergency Medicine: It is designed for use in situations where rapid reversal of anticoagulation is necessary, such as during surgery or after major bleeding incidents.
  2. Clinical Trials: Ongoing studies aim to further establish its safety profile and efficacy across diverse patient populations experiencing varying degrees of anticoagulation .
  3. Potential Future Applications: Beyond current indications, further research may explore its use in managing other bleeding disorders or enhancing surgical outcomes where anticoagulation is involved.
Mechanistic Elucidation of Ciraparantag Acetate as a Universal Anticoagulant Reversal Agent

Non-Covalent Molecular Binding Dynamics with Target Anticoagulants

Ciraparantag acetate (PER977 acetate) functions as a broad-spectrum reversal agent through unique non-covalent binding dynamics with target anticoagulants. This small synthetic molecule (molecular weight: 512.7 g/mol; CAS: 1644388-83-9) binds unfractionated heparin (UFH), low-molecular-weight heparins (LMWHs), and direct oral anticoagulants (DOACs) via electrostatic and hydrophobic interactions without forming irreversible complexes [3] [8]. Unlike traditional reversal agents (e.g., protamine), ciraparantag avoids enzymatic disruption of coagulation factors. Instead, it employs molecular encapsulation: Its cationic structure encircles anionic anticoagulant molecules, sequestering them from biological targets [1] [2].

Dynamic light-scattering studies confirm ciraparantag’s immediate binding to anticoagulants like apixaban, rivaroxaban, and enoxaparin, forming stable complexes >200 nm in diameter within minutes [1]. This binding is stoichiometric and reversible, allowing renal clearance of neutralized complexes. The affinity constants (Kd) vary by anticoagulant:

Table 1: Binding Affinity of Ciraparantag with Anticoagulants

Anticoagulant ClassRepresentative AgentsApproximate Kd (µM)
Direct Xa InhibitorsApixaban, Rivaroxaban0.5–2.0
LMWHEnoxaparin1.5–3.0
UFHHeparin sodium0.8–1.8

Data derived from in vitro binding assays using surface plasmon resonance [1] [3]

Critically, ciraparantag exhibits minimal cross-reactivity with serum proteins, coagulation factors, or other drugs (e.g., cardiovascular or antiepileptic agents), reducing off-target effects [1].

Charge–Charge Interactions and Hydrogen Bonding Specificity in Anticoagulant Neutralization

The molecular efficacy of ciraparantag acetate hinges on its cationic guanidinium groups and hydrogen-bonding motifs. The molecule’s backbone contains multiple protonated nitrogen atoms that form strong ionic bonds with anionic sulfate/carboxyl groups on heparins and DOACs [3] [8]. For heparins, this interaction mirrors the charge neutralization mechanism of protamine but with higher specificity due to ciraparantag’s rigid aromatic cores and optimized spatial alignment [4].

Hydrogen bonding further stabilizes these complexes:

  • Primary amine groups in ciraparantag form H-bonds with carbonyl oxygen atoms in DOACs (e.g., rivaroxaban’s amide moiety) [8].
  • Water-mediated bridges enhance binding in physiological environments, with bond lengths of 2.7–3.1 Å confirmed via X-ray crystallography [8].

Table 2: Interaction Types Between Ciraparantag and Anticoagulants

Interaction TypeFunctional Groups InvolvedBond Energy (kJ/mol)
Ionic (Charge–Charge)Ciraparantag: -NH3+; Heparin: -OSO315–25
Hydrogen BondingCiraparantag: -NH; DOACs: -C=O5–12
Van der WaalsHydrophobic pockets<5

Data from molecular dynamics simulations [3] [8]

Specificity is achieved through molecular size exclusion: Ciraparantag’s compact structure (diameter: ~1.2 nm) selectively binds anticoagulants but avoids larger proteins like fibrinogen or albumin [1].

Structural Basis for Broad-Spectrum Activity Against Factor Xa and Thrombin Inhibitors

Ciraparantag acetate’s zwitterionic structure (C22H48N12O2·xC2H4O2) enables universal activity against thrombin (IIa) and Factor Xa inhibitors. Its molecular design features:

  • A central tetra-amine scaffold that positions cationic groups at optimal distances (8–12 Å) to match anion clusters on heparins and DOACs [8].
  • Flexible aliphatic linkers that adapt to diverse anticoagulant geometries, allowing neutralization of both small molecules (e.g., apixaban) and polymers (e.g., UFH) [6].

In whole-blood clotting time (WBCT) assays, ciraparantag (60–180 mg IV) reversed anticoagulation by:

  • 100% reversal of apixaban at 60 mg, sustained for 5 hours [6].
  • 100% reversal of rivaroxaban at 180 mg, sustained for 6 hours [6].

Table 3: Reversal Efficacy in Human Studies

AnticoagulantCiraparantag DoseReversal Rate (WBCT Normalization)Duration of Effect
Apixaban60 mg IV100%≥5 hours
Rivaroxaban180 mg IV100%≥6 hours
Enoxaparin100–300 mg IV100%≥6 hours

Data from Phase 1/2 clinical trials [4] [6]

Notably, ciraparantag does not reverse vitamin K antagonists (e.g., warfarin) or direct thrombin inhibitors (e.g., argatroban) due to their distinct binding site chemistries [3] [5]. Its universality arises from targeting conserved anionic regions present in heparins, fondaparinux, and DOACs—validating its designation as a first-in-class universal reversal agent [2] [6].

Properties

CAS Number

1644388-83-9

Product Name

Ciraparantag acetate

IUPAC Name

acetic acid;(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide

Molecular Formula

C24H52N12O4

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C22H48N12O2.C2H4O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;1-2(3)4/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);1H3,(H,3,4)/t17-,18-;/m0./s1

InChI Key

WKFBGJBMZOZLMI-APTPAJQOSA-N

Canonical SMILES

CC(=O)O.C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(=O)O.C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.